molecular formula C21H18O7 B2780932 allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 637749-16-7

allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2780932
CAS No.: 637749-16-7
M. Wt: 382.368
InChI Key: BVUHMOPKBCMNDO-UHFFFAOYSA-N
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Description

The compound “allyl 2-((3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate” is a complex organic molecule. It contains an allyl group, a methoxyphenoxy group, and a chromen-7-yl group . These groups are common in organic chemistry and are often seen in various natural products and synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitutions, electrophilic additions, and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds with allyl and methoxy groups often focuses on their synthesis and chemical reactivity. For instance, the synthesis of 5-Hydroxy-4-methoxy-α-methyl-(1,2-benzobutane sultone) from eugenol and eugenil acetate demonstrates the chemical transformation of eugenol, highlighting the reactivity of its allyl and methoxy groups (Sudarma et al., 2018). Such studies provide insights into the potential applications of similar compounds in synthetic chemistry and the development of new materials or pharmaceuticals.

Material Science Applications

Phthalonitrile resins containing allyl and methoxy groups showcase the application of these functionalities in material science. The study on low melting phthalonitrile resins investigates the synthesis, curing behavior, thermal, and mechanical properties of monomers blended with specific resins. The introduction of allyl groups was found to enhance both processability and thermal properties of the resulting polymers, indicating potential applications in high-temperature structural composite matrices (Han et al., 2019).

Biological Applications

The exploration of eugenol derivatives, which share structural similarities with the query compound, highlights potential biological applications. Eugenol, characterized by its allyl and methoxy groups, demonstrates a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and characterization of eugenol derivatives aim to optimize these activities for potential use in drug development and other pharmacological applications (Abdou et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Properties

IUPAC Name

prop-2-enyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O7/c1-3-10-25-20(22)13-26-16-8-9-17-18(11-16)27-12-19(21(17)23)28-15-6-4-14(24-2)5-7-15/h3-9,11-12H,1,10,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUHMOPKBCMNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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